

Meta-analysis of Isothiocyanate Clinical Trials: A Comparative Guide

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Compound of Interest

Compound Name: *2,2-Diphenylethyl isothiocyanate*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a meta-analytical overview of clinical trial data on isothiocyanates, with a primary focus on sulforaphane. It aims to offer an objective comparison of their performance across different therapeutic areas, supported by experimental data from human clinical studies.

Data Presentation: Quantitative Outcomes of Isothiocyanate Clinical Trials

The following tables summarize the quantitative data from key clinical trials investigating the effects of isothiocyanates on various biomarkers and clinical endpoints.

Table 1: Efficacy of Sulforaphane in Patients with Prostate Cancer

Clinical Trial Identifier	Intervention	Duration	Key Biomarker	Baseline Value (Mean ± SD or Median)	Post-Intervention Value (Mean ± SD or Median)	Percentage Change / Key Finding
NCT01228084	Sulforaphane-rich broccoli sprout extracts (200 µmol/day)	20 weeks	PSA Doubling Time (PSADT)	6.1 months (pre-treatment)	9.6 months (on-treatment)	Significant lengthening of PSADT (p=0.044) [1][2]
Alumkal et al. (Phase II)	Sulforaphane-rich extracts (200µmole s/day)	20 weeks	PSA levels	Not specified	Not specified	Only one patient experience d a ≥50% PSA decline. Seven patients had smaller declines (<50%).[1][2]
ESCAPE Trial (NCT01950143)	Broccoli soup with varying sulforaphane concentrations	1 year	Cancer cell changes	Not specified	Not specified	Men who consumed soup with higher levels of glucoraphanin (sulforaphane precursor)

had fewer
cancer cell
changes
compared
to those
who had
regular
broccoli
soup.[\[3\]](#)[\[4\]](#)

Table 2: Efficacy of Sulforaphane in Individuals with Autism Spectrum Disorder (ASD)

Clinical Trial Identifier	Intervention	Duration	Assessment Scale	Baseline Score (Mean)	Post-Intervention Score (Mean)	Key Finding
Singh et al. (2014)	Sulforaphane from broccoli sprout extracts (50-150 µmol/day)	18 weeks	Aberrant Behavior Checklist (ABC)	~45 (Sulforaphane group)	~30 (Sulforaphane group)	improvement in ABC scores (p < 0.001)[5][6]
Singh et al. (2014)	Sulforaphane from broccoli sprout extracts (50-150 µmol/day)	18 weeks	Social Responsiveness Scale (SRS)	~85 (Sulforaphane group)	~70 (Sulforaphane group)	improvement in SRS scores (p = 0.017)[5][6]
Zimmerman et al. (2021)	Sulforaphane	15 weeks	Aberrant Behavior Checklist (ABC)	Not specified	Not specified	Statistically significant improvements on the ABC compared to placebo. [7]
Zimmerman et al. (2021)	Sulforaphane	15 weeks	Ohio Autism Clinical Impression Scale (OACIS)	Not specified	Not specified	Non-statistically significant trend toward greater improvement.[7]

Table 3: Effects of Sulforaphane on Inflammatory and Metabolic Biomarkers

Clinical Trial Identifier	Intervention	Duration	Biomarker	Change in Sulforaphane Group	Change in Placebo/Control Group	Key Finding
NCT05146804	16g broccoli sprouts	Single dose	CCL-2	Increase	No significant change	Significant increase in CCL-2 induced by caloric load (p = 0.017) [8][9]
López-Chillón et al. (2018)	30 g/day of fresh broccoli sprouts	10 weeks	IL-6	Decrease	Not specified	Significant decrease in plasma IL-6 levels. [10]
López-Chillón et al. (2018)	30 g/day of fresh broccoli sprouts	10 weeks	C-reactive protein (CRP)	Decrease	Not specified	Significant decrease in plasma CRP levels.[10]
Mirmiran et al.	Sulforaphane	Not specified	TNF-α	Decrease	Not specified	Reduction in TNF-α in patients with Type 2 diabetes.

Experimental Protocols

Detailed methodologies for the key experiments cited are outlined below. It is important to note that the level of detail provided in the source publications varies.

Sulforaphane Intervention in Prostate Cancer (NCT01228084)

- Study Design: A phase II, single-arm study.[1][2]
- Participants: 20 men with recurrent prostate cancer.[1][2]
- Intervention: Patients received 200 μ moles/day of sulforaphane-rich extracts orally for a maximum of 20 weeks.[1][2]
- Primary Endpoint: The proportion of patients with a $\geq 50\%$ decline in Prostate-Specific Antigen (PSA) levels.[1][2]
- Biomarker Analysis: Serum PSA levels were measured at baseline and throughout the study. PSA doubling time (PSADT) was calculated based on PSA measurements taken before and during the treatment period.[1][2]

Sulforaphane Intervention in Autism Spectrum Disorder (Singh et al., 2014)

- Study Design: A placebo-controlled, double-blind, randomized clinical trial.[5][6]
- Participants: 44 young men (aged 13–27) with moderate to severe ASD. 29 were assigned to the sulforaphane group and 15 to the placebo group.[5][6]
- Intervention: Daily oral administration of sulforaphane (50–150 μ mol, derived from broccoli sprout extracts) or a placebo for 18 weeks.[5][6]
- Outcome Measures: Behavior was assessed using the Aberrant Behavior Checklist (ABC) and the Social Responsiveness Scale (SRS), completed by parents/caregivers.[5][6]
- Data Analysis: Changes in ABC and SRS scores from baseline to 18 weeks were compared between the sulforaphane and placebo groups.[5][6]

Sulforaphane Intervention and Inflammation (NCT05146804)

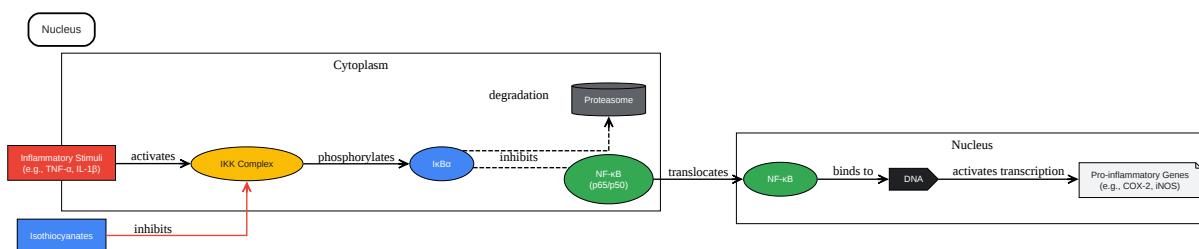
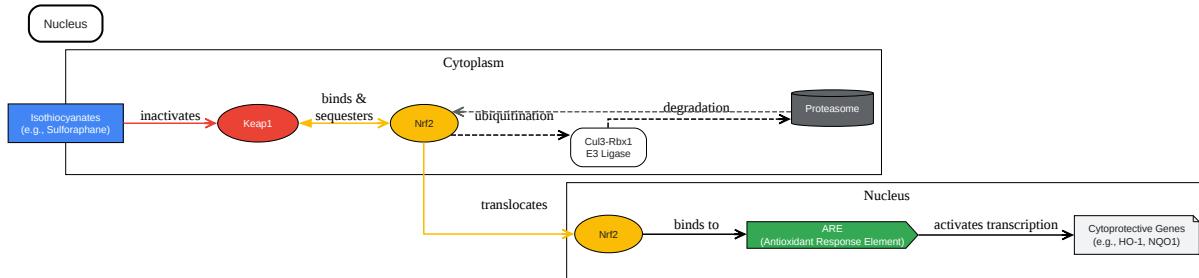
- Study Design: A double-blind, crossover, randomized, placebo-controlled trial.[8][9]
- Participants: 12 healthy volunteers.[8][9]
- Intervention: Participants were administered 16 g of broccoli sprouts (sulforaphane) or pea sprouts (placebo), followed by a standardized high-caloric drink to induce an inflammatory response.[8][9]
- Biomarker Analysis: Plasma levels of inflammatory biomarkers, including Chemokine (C-C motif) ligand 2 (CCL-2), were measured before and 2 hours after the caloric challenge.[8][9]

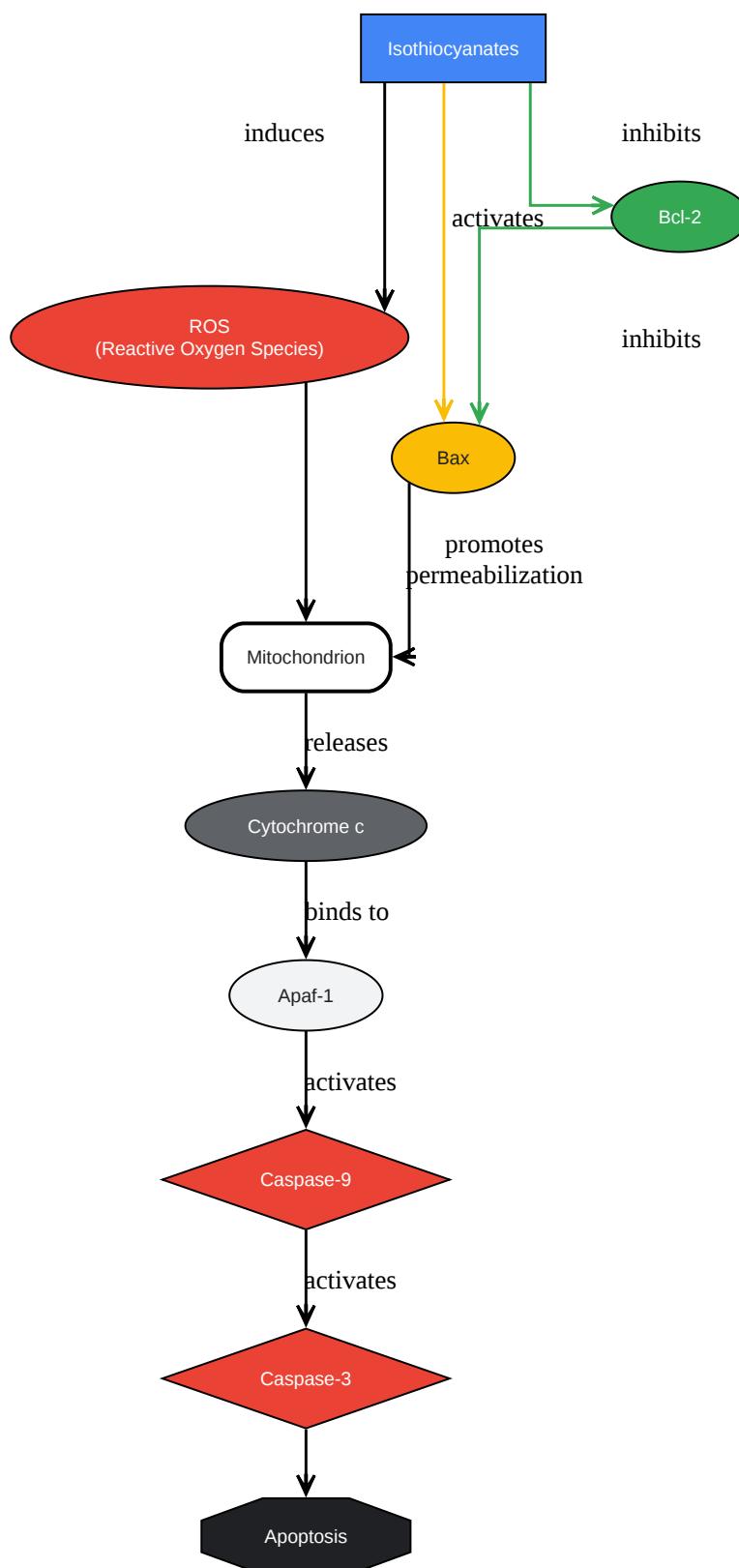
Signaling Pathways and Experimental Workflows

The biological activity of isothiocyanates is mediated through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

Nrf2-Keap1 Signaling Pathway

Isothiocyanates, such as sulforaphane, are potent activators of the Nrf2-Keap1 pathway, a critical regulator of the cellular antioxidant response.



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